molecular formula C16H20N4O4S B7027390 N-methyl-4-[4-(4-methylpyridin-2-yl)piperazine-1-carbonyl]furan-2-sulfonamide

N-methyl-4-[4-(4-methylpyridin-2-yl)piperazine-1-carbonyl]furan-2-sulfonamide

Cat. No.: B7027390
M. Wt: 364.4 g/mol
InChI Key: OVJUVUUVUUTFKF-UHFFFAOYSA-N
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Description

N-methyl-4-[4-(4-methylpyridin-2-yl)piperazine-1-carbonyl]furan-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a sulfonamide group, and a piperazine moiety, which contribute to its diverse reactivity and functionality.

Properties

IUPAC Name

N-methyl-4-[4-(4-methylpyridin-2-yl)piperazine-1-carbonyl]furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-12-3-4-18-14(9-12)19-5-7-20(8-6-19)16(21)13-10-15(24-11-13)25(22,23)17-2/h3-4,9-11,17H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJUVUUVUUTFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)C(=O)C3=COC(=C3)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[4-(4-methylpyridin-2-yl)piperazine-1-carbonyl]furan-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-sulfonamide core: This can be achieved by reacting furan-2-sulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the sulfonamide intermediate.

    Attachment of the pyridine ring: The pyridine ring can be attached via a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of the pyridine and a halogenated intermediate.

    Methylation: The final step involves the methylation of the nitrogen atom on the piperazine ring, which can be achieved using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[4-(4-methylpyridin-2-yl)piperazine-1-carbonyl]furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-methyl-4-[4-(4-methylpyridin-2-yl)piperazine-1-carbonyl]furan-2-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-4-[4-(4-methylpyridin-2-yl)piperazine-1-carbonyl]furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-methyl-4-[4-(4-methylpyridin-2-yl)piperazine-1-carbonyl]furan-2-sulfonamide can be compared with other similar compounds, such as:

    N-methyl-4-[4-(4-chloropyridin-2-yl)piperazine-1-carbonyl]furan-2-sulfonamide: This compound has a chlorine atom instead of a methyl group on the pyridine ring, which can affect its reactivity and biological activity.

    N-methyl-4-[4-(4-fluoropyridin-2-yl)piperazine-1-carbonyl]furan-2-sulfonamide: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.

    N-methyl-4-[4-(4-methoxypyridin-2-yl)piperazine-1-carbonyl]furan-2-sulfonamide: The methoxy group can influence the compound’s solubility and pharmacokinetic properties.

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